molecular formula C7H17N2O4P B15173000 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate CAS No. 920745-89-7

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate

Cat. No.: B15173000
CAS No.: 920745-89-7
M. Wt: 224.19 g/mol
InChI Key: UMLWIDKPDLTWKN-UHFFFAOYSA-N
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Description

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate is a compound with the molecular formula C7H17N2O4P and an average mass of 224.195 Da . This compound belongs to the class of imidazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes .

Comparison with Similar Compounds

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate can be compared with other imidazolium salts, such as:

The uniqueness of this compound lies in its specific alkyl groups and phosphate anion, which confer distinct properties and applications.

Properties

CAS No.

920745-89-7

Molecular Formula

C7H17N2O4P

Molecular Weight

224.19 g/mol

IUPAC Name

dihydrogen phosphate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium

InChI

InChI=1S/C7H14N2.H3O4P/c1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3;(H3,1,2,3,4)

InChI Key

UMLWIDKPDLTWKN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C[NH+](C=C1)C.OP(=O)(O)[O-]

Origin of Product

United States

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